(Z)-Tagetenone

Description

Contextualization of (Z)-Tagetenone as an Acyclic Monoterpene Ketone

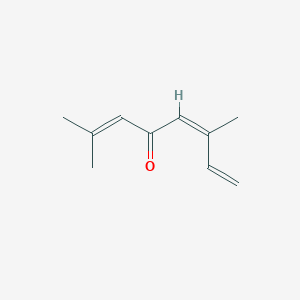

This compound, systematically named (5Z)-2,6-dimethylocta-5,7-dien-4-one, is classified as an acyclic monoterpene ketone. nih.gov Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C10H16. This compound, with its molecular formula of C10H14O, is an oxygenated derivative of a monoterpene hydrocarbon. chemeo.com The "acyclic" designation indicates that its carbon skeleton does not form a ring structure. The "(Z)" notation refers to the stereochemistry of the double bond between carbons 5 and 6, indicating that the higher priority substituents are on the same side of the double bond.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C10H14O chemeo.com |

| Molecular Weight | 150.22 g/mol chemeo.com |

| IUPAC Name | (5Z)-2,6-dimethylocta-5,7-dien-4-one nih.gov |

| Boiling Point | 226.00 to 228.00 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Flash Point | 186.00 °F TCC (85.56 °C) thegoodscentscompany.com |

| Water Solubility | 192.9 mg/L @ 25 °C (estimated) thegoodscentscompany.com |

Significance of Monoterpenoid Research in Phytochemistry

The study of monoterpenoids is a significant area of phytochemistry, the study of chemicals derived from plants. phytojournal.com Monoterpenoids are a diverse group of secondary metabolites that play crucial roles in plant defense mechanisms, acting as antimicrobial agents, and in attracting pollinators. biotech-asia.org Their research is driven by their wide range of applications in the pharmaceutical, cosmetic, and food industries. researchgate.netnih.gov For instance, many essential oils, which are rich in monoterpenoids, are valued for their aromatic properties and are used in perfumes and as flavoring agents. medwinpublishers.com Furthermore, the biological activities of monoterpenoids, including their potential as anticancer and anti-inflammatory agents, are areas of intense scientific investigation. researchgate.net

Overview of this compound's Contribution to Plant Metabolomics

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. This compound is a significant contributor to the metabolome of various plants, most notably those of the Tagetes genus, such as Tagetes minuta. medwinpublishers.commdpi.com The presence and concentration of this compound can vary depending on the plant species, geographical location, and even the developmental stage of the plant. mdpi.comtandfonline.com For example, in some studies of Tagetes minuta, the concentration of this compound has been observed to increase during the early flowering stage. mdpi.com The study of this compound and other related compounds helps in understanding the biosynthetic pathways within these plants and their chemical ecology. researchgate.netresearchgate.net

This compound has been identified as a major component in the essential oils of various plant species. The table below lists some of the plants in which this compound has been found, along with other major constituents of their essential oils.

| Plant Species | Other Major Essential Oil Components |

| Tagetes minuta | (E)-Tagetone, Dihydrotagetone, (Z)-β-Ocimene mdpi.com |

| Tagetes patula | Limonene, Piperitone, β-Phellandrene |

| Tagetes elliptica | (E)-Tagetone, β-Ocimene nih.gov |

| Tagetes terniflora | (Z)-β-Ocimene, (E)-Tagetenone, (E)-Tagetone, Dihydrotagetone medwinpublishers.com |

| Clausena anisata | (E)-Tagetenone, (E)-Nerolidol, Germacrene D prota4u.org |

| Lippia javanica | Myrcene, Limonene, 1,8-Cineole wikidata.org |

| Hyptis mutabilis | 1,8-Cineole, β-Caryophyllene, Sabinene wikidata.org |

| Artemisia herba-alba | α-Thujone, β-Thujone, Camphor wikidata.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

33746-71-3 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(5Z)-2,6-dimethylocta-2,5,7-trien-4-one |

InChI |

InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7- |

InChI Key |

XUINKEIPBTYUJP-CLFYSBASSA-N |

Isomeric SMILES |

CC(=CC(=O)/C=C(/C)\C=C)C |

Canonical SMILES |

CC(=CC(=O)C=C(C)C=C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Z Tagetenone

Quantitative and Qualitative Variations Across Plant Parts

The concentration of (Z)-Tagetenone and its related compounds can differ significantly not only between species but also within the different organs of a single plant.

Leaf Essential Oil Composition

The leaves of Tagetes species are a primary site for the synthesis and storage of essential oils, often exhibiting a distinct chemical profile compared to other plant parts like flowers or roots.

In Tagetes argentina, analysis of the volatile fraction of the leaves showed that cis-tagetenone was a major component, accounting for 33.3% of the total. This was accompanied by trans-tagetenone at 14.4%. cabidigitallibrary.org

For Tagetes elliptica, the essential oil obtained specifically from the leaves is characterized by a high percentage of cis-tagetenone (37.27%). abs-biotrade.infonih.gov This high concentration in the leaves contributes significantly to the plant's aromatic profile.

The leaf essential oil of T. terniflora from Argentina was found to contain a combined 17.5% of (Z)- and (E)-tagetenone. nih.gov This is different from the oil of its flowers, which is dominated by tagetones. neist.res.in

Studies on the closely related Tagetes minuta further illustrate this variability. Leaf essential oils of T. minuta can be rich in this compound, with concentrations varying widely, from trace amounts up to 31.4%, depending on the geographical origin and chemotype. mdpi.com For instance, an oil from Yemen was characterized by 15.9% this compound, while samples from Djibouti contained 12.4%. mdpi.commdpi.com This highlights the chemical diversity and the importance of specifying the plant part when analyzing essential oil composition.

Capitula Essential Oil Composition

The capitula, or flower heads, of Tagetes species are a primary source of essential oils rich in this compound. In Tagetes patula, the essential oil from the capitula has been found to contain this compound at a concentration of 12.4%. tandfonline.comresearchgate.net Other major constituents in the capitula oil of this species include (Z)-β-ocimene (19.9%), (E)-tagetenone (10.4%), piperitenone (B1678436) (5.8%), and β-caryophyllene (15.1%). tandfonline.comresearchgate.net Research on Tagetes minuta from different geographical locations has also identified this compound in the capitula oil, although the percentages can vary. mdpi.com For instance, some studies have noted a decline in this compound content as the plant matures from the pre-flowering stage to the immature seed stage, with concentrations dropping from nearly 40% to 13.1%. mdpi.com

Whole Flowering Plant Essential Oil Composition

When the entire flowering plant of Tagetes minuta is utilized for essential oil extraction, this compound is consistently present, though its concentration is subject to wide variation. Studies have reported this compound content ranging from trace amounts to as high as 26.7% in essential oils from Madagascar. mdpi.com In oils from Zimbabwe, the concentration of this compound in the whole semi-dry plant has been observed to range from 0.3% to 31.4%. mdpi.com The chemical composition of the essential oil from the whole plant is also influenced by the harvesting season. For example, a tagetone-rich oil, which would include this compound, was obtained in the winter from plants sown in September. mdpi.com

Fruit and Seed Essential Oil Composition

The essential oil extracted from the dried mature fruits and seeds of Tagetes minuta also contains this compound. One analysis of the hydrodistilled essential oil from dried mature fruits containing seeds identified this compound at a concentration of 3.0%. researchgate.nettandfonline.com Other major compounds in this oil included (Z)-β-ocimene (36.8%), (Z)-tagetone (17.1%), and (E)-tagetenone (7.5%). researchgate.nettandfonline.com The this compound content has been noted to be lower at the seed stage (0.3–0.4%) compared to the early and full flowering stages (8.6%). mdpi.com This suggests a biogenetic transformation where dihydrotagetone may be converted into (Z)- and (E)-tagetenones during the formation of immature fruits. researchgate.net

Geographical and Environmental Influences on this compound Content

The concentration of this compound in Tagetes essential oils is not static but is significantly influenced by geographical location, climatic conditions, and various environmental stressors.

Regional Chemotypes and Genotypic Variability

The chemical composition of Tagetes minuta essential oil exhibits considerable variation, leading to the identification of different chemotypes. researchgate.net This intraspecific variability can be attributed to both genetic differences and environmental factors. researchgate.net For instance, French oils of T. minuta are distinguished by a preponderance of this compound. tandfonline.com In contrast, oils from other regions may be dominated by different compounds. This chemical diversity can be independent of geographical origin and may be more related to the plant's phenology. mdpi.com The variation in the chemical profile due to different geographical locations is a well-documented phenomenon. nih.gov

Impact of Altitude and Climate

Altitude and climate play a crucial role in the chemical makeup of Tagetes essential oils. Tagetes species are native to temperate grasslands and high-altitude areas of South America. jorae.cn In India, they are found in the western Himalayas at altitudes between 1000 and 2500 meters. mdpi.com Mild climates with temperatures ranging from 14.5–28.6 °C are optimal for the growth of Tagetes species, while higher temperatures can negatively affect flower production. mdpi.com Studies have shown that essential oil content tends to increase at higher altitudes, possibly as a response to stress, leading to the production of more secondary metabolites. researchgate.net The quality of the essential oil is considered optimal when the average daily temperature during the growing season is between 12 °C and 30 °C. jorae.cn The high yield of essential oil from T. minuta in the high-altitude fields of Santa Catarina, Brazil, has been correlated with the specific climatic and altitude conditions of the region. scielo.br

Effect of Abiotic Stresses

Drought stress, for example, can decrease the vegetative growth of the plant. nih.govresearchgate.net While one study reported that the essential oil content was not affected by drought conditions, it did note changes in the proportions of major components. nih.gov Specifically, under elevated drought conditions, oxygenated monoterpenes like dihydrotagetone and (Z)-tagetone tend to increase, while monoterpene hydrocarbons slightly decrease. nih.gov

Irradiance stress, or shading, also affects the chemical composition. The concentration of ocimene and dihydrotagetone in the leaves decreases with increased shading, while tagetone and ocimenone concentrations increase under heavy shading. researchgate.net

The application of nutrients can also modulate the essential oil composition. For instance, the application of nitrogen has been shown to decrease the concentration of dihydrotagetone while increasing the levels of limonene, (Z)-tagetone, and this compound. nih.gov

Data Tables

Table 1: this compound Content in Different Plant Parts of Tagetes Species

| Plant Species | Plant Part | This compound Content (%) | Other Major Compounds | Reference |

| Tagetes patula | Capitula | 12.4 | (Z)-β-ocimene (19.9%), (E)-tagetenone (10.4%), piperitenone (5.8%), β-caryophyllene (15.1%) | tandfonline.comresearchgate.net |

| Tagetes minuta | Whole Flowering Plant | tr - 26.7 | Limonene, (Z)-β-ocimene, (E)-β-ocimene, p-cymene (B1678584), β-caryophyllene, (E)-tagetenone, α-muurolene, verbenone | mdpi.com |

| Tagetes minuta | Whole Semi-dry Plant | 0.3 - 31.4 | Dihydrotagetone, (Z)-β-ocimene | mdpi.com |

| Tagetes minuta | Fruit and Seed | 3.0 | (Z)-β-ocimene (36.8%), (Z)-tagetone (17.1%), (E)-tagetenone (7.5%) | researchgate.nettandfonline.com |

| Tagetes minuta | Seed Stage | 0.3 - 0.4 | (E)-tagetenone | mdpi.com |

Table 2: Influence of Geographical Location on this compound Content in Tagetes minuta

| Geographical Location | Plant Part | This compound Content (%) | Dominant Chemotype | Reference |

| France | Not Specified | High | This compound | tandfonline.com |

| Madagascar | Aerial Parts | tr - 26.7 | Variable | mdpi.com |

| Zimbabwe | Whole Semi-dry Plant | 0.3 - 31.4 | Variable | mdpi.com |

| Djibouti | Aerial Parts | 12.4 | Dihydrotagetone, Artemisia ketone | mdpi.com |

Compound Names Mentioned in this Article

(E)-anethole

(E)-β-ocimene

(E)-ocimenone

(E)-tagetenone

(E)-tagetone

(Z)-β-ocimene

(Z)-ocimenone

this compound

(Z)-tagetone

1,8-cineole

Alloocimene

Artemisia ketone

β-caryophyllene

β-pinene

Carvone

Dihydrotagetone

Estragole

Germacrene D

Limonene

Linalool

Methyl chavicol

Ocimene

p-cymene

Piperitenone

Piperitone

Sabinene

Spathulenol

Tagetone

Terpinolene

Verbenone

α-gurjunene

α-humulene

α-muurolene

α-phellandrene

α-pinene

α-terpinolene

α-thujone

Drought Conditions

Research indicates that under elevated drought conditions, the production of oxygenated monoterpenes, such as (Z)-Tagetone, tends to increase, while monoterpene hydrocarbons may decrease. frontiersin.orgnih.gov For instance, in one study, the essential oil of T. minuta under drought stress was primarily composed of oxygenated monoterpenes, with dihydrotagetone ranging from 65.3–75.3% and (Z)-tagetone from 35.8–40.9%. frontiersin.orgnih.gov Another study subjected drought-tolerant and non-tolerant clones to water stress by reducing the soil field capacity (FC) from 100% to 40%. thieme-connect.comresearchgate.net The main components of the oil in these plants were monoterpenes, with trans- and cis-tagetone (a stereoisomer of this compound) collectively accounting for 52.3% to 64.2% of the oil. thieme-connect.comresearchgate.net Drought was found to significantly alter the content of some oil components. thieme-connect.comresearchgate.net

Table 1: Effect of Drought Stress on (Z)-Tagetone and Related Compounds in Tagetes minuta

| Condition | Key Compound(s) | Observed Change | Reference |

|---|---|---|---|

| Elevated Drought | Oxygenated Monoterpenes (including (Z)-Tagetone) | Increase in concentration | frontiersin.orgnih.gov |

| Drought Stress (specific study) | (Z)-Tagetone | 35.8–40.9% of essential oil | frontiersin.orgnih.gov |

| 40% Soil Field Capacity | cis- and trans-Tagetone | Constituted 52.3–64.2% of the oil's monoterpenes | thieme-connect.comresearchgate.net |

Irradiance Levels (Shading)

Light intensity is another crucial factor that modulates the phytochemical output of Tagetes minuta. Irradiance stress, particularly shading, can lead to significant changes in the chemical profile of the essential oil. nih.govfrontiersin.org

Table 2: Influence of Shading on Essential Oil Composition of Tagetes minuta

| Shade Level | Compound Group | Observed Change in Concentration | Reference |

|---|---|---|---|

| 50% and 70% | Tagetone and Ocimenone | Increase | nih.govfrontiersin.orgresearchgate.net |

| 50% and 70% | Ocimene and Dihydrotagetone | Decrease | nih.govfrontiersin.orgresearchgate.net |

| 25% | Total Essential Oil | Highest Content | perfumerflavorist.com |

Influence of Agronomical Practices

Beyond environmental factors, human intervention through agricultural practices plays a pivotal role in determining the chemical composition of Tagetes minuta essential oil.

Fertilization Regimes (Nitrogen, Sulfur)

Nutrient management, especially the application of nitrogen and sulfur, significantly influences the biomass, oil yield, and the concentration of specific chemical constituents in T. minuta. frontiersin.org

A study conducted in Tehran, Iran, examined the effect of five levels of nitrogen (0, 50, 100, 150, and 200 kg/ha ). tandfonline.com The results showed that different nitrogen levels had a significant effect on the essential oil constituents. tandfonline.com The concentration of (Z)-Tagetone varied between 14.9% and 17.9% across the different treatments, indicating a direct relationship between nitrogen application and the biosynthesis of this compound. tandfonline.com Another study found that applying 100 kg of nitrogen per hectare increased the oil yield substantially. perfumerflavorist.com

Table 3: Effect of Nitrogen Fertilization on (Z)-Tagetone Percentage in Tagetes minuta Essential Oil

| Nitrogen Application (kg/ha) | (Z)-Tagetone Percentage Range | Reference |

|---|---|---|

| 0 - 200 | 14.9% – 17.9% | tandfonline.com |

Harvesting Stages and Crop Practices

The timing of harvest and specific cultivation practices are critical determinants of the final chemical composition of the essential oil extracted from Tagetes minuta. tandfonline.comresearchgate.net The concentration of (Z)-Tagetone and other components fluctuates significantly throughout the plant's life cycle. researchgate.net

One study found that the percentage of (Z)-Tagetone in the essential oil was highest at the flower initiation stage (11.0%) and gradually decreased as the plant moved to full flowering, late flowering, and seed setting stages. researchgate.net Conversely, another study noted that the highest essential oil yield was obtained when harvesting at the post-flowering (seed setting) stage. tandfonline.com Research has also shown that oil from the flowers is often richer in (Z)-β-ocimene, limonene, and (Z)-tagetone, while oil from the leaves is dominated by dihydrotagetone. tandfonline.com

Crop practices, such as the timing of sowing and harvesting, also have a profound effect. perfumerflavorist.com For example, a tagetone-rich oil is typically obtained from plants harvested in the summer (June), whereas a tagetenone-rich oil is produced in the winter from a short-duration crop. perfumerflavorist.com This demonstrates that the chemical profile of the oil can be intentionally manipulated through specific agricultural strategies. researchgate.net

Table 4: Variation of (Z)-Tagetone and Related Compounds by Harvesting Stage

| Harvesting Stage | Key Compound(s) | Relative Concentration/Yield | Reference |

|---|---|---|---|

| Flower Initiation | (Z)-Tagetone | Highest percentage (11.0%) | researchgate.net |

| Full Flowering & Late Flowering | (Z)-Tagetone | Decreasing percentage | researchgate.net |

| Post-Flowering (Seed Setting) | Total Essential Oil | Maximum yield | tandfonline.com |

| Flower Oil | (Z)-Tagetone | Major constituent | tandfonline.com |

| Leaf Oil | Dihydrotagetone | Predominant component (77.1%) | tandfonline.com |

Biosynthesis and Metabolic Pathways of Z Tagetenone

Precursor Pathways in Terpenoid Biosynthesis

All terpenoids, including (Z)-Tagetenone, are derived from the five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgnih.gov Plants utilize two distinct and compartmentally separated pathways to synthesize these fundamental building blocks: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. rsc.orgresearchgate.netbiorxiv.org

The Mevalonate (MVA) pathway primarily operates in the cytosol and peroxisomes of plant cells. rsc.orgnih.govresearchgate.net It begins with the condensation of three molecules of acetyl-CoA, a product of glycolysis. nih.govlibretexts.org A series of enzymatic reactions, including those catalyzed by HMG-CoA synthase and the key regulatory enzyme HMG-CoA reductase (HMGR), leads to the formation of mevalonate. nih.govlibretexts.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. nih.govlibretexts.org While the MVA pathway is crucial for producing precursors for sesquiterpenes (C15) and triterpenes (C30), evidence of crosstalk between the MVA and MEP pathways exists in some plant species. rsc.orgbiorxiv.orgresearchgate.net

The Methylerythritol Phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is located in the plastids. rsc.orgbiorxiv.orgkegg.jp This pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgresearchgate.netlibretexts.org The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), both of which are derived from photosynthesis. nih.govbiorxiv.orgebi.ac.uk The initial reaction is catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), followed by a reduction step mediated by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in this pathway. nih.govbiorxiv.org Through a series of further enzymatic steps, the pathway yields both IPP and DMAPP. rsc.orgenergy.gov As this compound is a monoterpene, its precursors are predominantly synthesized via the MEP pathway. kegg.jp

Table 1: Comparison of MVA and MEP Pathways

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol, Peroxisome rsc.orgnih.govresearchgate.net | Plastids rsc.orgbiorxiv.orgkegg.jp |

| Starting Materials | Acetyl-CoA (3 molecules) nih.govlibretexts.org | Pyruvate and Glyceraldehyde 3-Phosphate nih.govbiorxiv.org |

| Key Regulatory Enzyme | HMG-CoA Reductase (HMGR) nih.gov | DXS and DXR nih.govbiorxiv.org |

| Primary Products | Precursors for Sesquiterpenes (C15), Triterpenes (C30), Sterols rsc.orgresearchgate.netkegg.jp | Precursors for Monoterpenes (C10), Diterpenes (C20), Carotenoids rsc.orgnih.govkegg.jp |

Acyclic Monoterpene Biosynthesis Branching Towards this compound

The biosynthesis of this compound is a specific branch of acyclic monoterpene metabolism, prominently observed in plants of the Tagetes genus. researchgate.net This pathway involves a cascade of enzymatic modifications that transform a common monoterpene precursor into a series of related compounds, including this compound.

(Z)-β-Ocimene is a key intermediate and a direct precursor in the biosynthesis of this compound and related compounds. researchgate.netmdpi.comresearchgate.net The essential oils of Tagetes minuta are often rich in compounds that are part of what is described as the dihydrotagetone biosynthetic pathway. researchgate.netmdpi.com This pathway is understood to proceed from (Z)-β-Ocimene, which undergoes subsequent enzymatic modifications to yield the various tagetones and tagetenones. researchgate.netscribd.com The concentration of (Z)-β-Ocimene often varies in relation to its downstream products, such as this compound, depending on factors like the plant's developmental stage. researchgate.nettandfonline.com

The biosynthesis of acyclic monoterpenes begins with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by geranyl diphosphate (GPP) synthase, to form the C10 precursor, geranyl diphosphate. GPP is then converted to (Z)-β-Ocimene. While the specific enzymes are not fully elucidated in all species, the conversion of (Z)-β-Ocimene to this compound involves oxidation reactions. The pathway is often considered a cascade where compounds are sequentially modified. researchgate.netscribd.com Research on Tagetes minuta oil composition at different growth stages suggests a biogenetic conversion where a decrease in the concentration of one compound corresponds with an increase in another, indicating a precursor-product relationship. tandfonline.com For example, a decline in dihydrotagetone levels coincides with a rise in (Z)-β-ocimene and tagetenones, suggesting these compounds are intricately linked in a dynamic biosynthetic sequence. tandfonline.com

This compound is part of a family of structurally related acyclic monoterpenoids that are biosynthetically linked. mdpi.com34.250.91 The generally accepted biosynthetic sequence in Tagetes species proceeds as follows:

(Z)-β-Ocimene → (Z)- and (E)-Tagetenone → (Z)- and (E)-Tagetone → Dihydrotagetone. researchgate.netscribd.com

This compound and (E)-Tagetenone are cis-trans isomers that are formed from the oxidation of ocimene precursors. 34.250.91nist.gov These tagetenones can then be further reduced to form the corresponding (Z)- and (E)-Tagetone isomers. The final step in this proposed pathway is the reduction of tagetone to yield dihydrotagetone. researchgate.netmdpi.com The relative abundance of each of these compounds in the essential oil of Tagetes can vary significantly based on genetics, geographical origin, and developmental stage, reflecting the dynamic regulation of the enzymatic steps in this biosynthetic pathway. researchgate.netresearchgate.nettandfonline.com For instance, studies have shown that as Tagetes minuta flowers mature, the concentration of dihydrotagetone can decrease sharply while the levels of (Z)-β-ocimene and the tagetenone isomers rise, supporting this biosynthetic connection. researchgate.nettandfonline.com

Table 2: Key Compounds in the Dihydrotagetone Biosynthetic Pathway

| Compound | Proposed Role in Pathway | Supporting Observations |

|---|---|---|

| (Z)-β-Ocimene | Precursor | Accumulates at high levels, especially in flower oil; concentration changes inversely to downstream products. researchgate.netresearchgate.nettandfonline.com |

| This compound | Intermediate | An oxidation product of (Z)-β-Ocimene and a precursor to (Z)-Tagetone. Its concentration varies with plant development. mdpi.comtandfonline.com |

| (E)-Tagetenone | Intermediate | An isomeric form of this compound, also derived from an ocimene precursor. researchgate.net34.250.91 |

| (Z)-Tagetone | Intermediate | A reduction product of this compound. researchgate.netscribd.com |

| (E)-Tagetone | Intermediate | An isomeric form of (Z)-Tagetone, likely formed via reduction of (E)-Tagetenone. researchgate.netscribd.com |

| Dihydrotagetone | Distal Product | Considered a terminal product of the pathway; its concentration decreases as precursors and other intermediates increase. researchgate.netmdpi.comtandfonline.com |

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, an acyclic monoterpene found in plants of the Tagetes genus, is under complex genetic control. This regulation occurs at multiple levels, from the expression of genes in the core metabolic pathways to the activity of specific transcription factors that modulate the production of terpenoids in response to developmental and environmental cues.

The direct genetic control of the final steps in this compound formation involves terpene synthases (TPS) and subsequent modifying enzymes. While a specific this compound synthase has not been definitively isolated and characterized, research suggests a biosynthetic sequence that begins with the acyclic monoterpene (Z)-β-ocimene. researchgate.net This indicates the likely involvement of an ocimene synthase, a type of TPS, followed by the action of other enzymes, such as cytochrome P450 monooxygenases or dehydrogenases, to convert (Z)-β-ocimene into this compound. The expression of these downstream genes is crucial for determining the final chemical profile of the essential oil.

The regulation of these biosynthetic genes is orchestrated by various families of transcription factors (TFs). In response to abiotic stresses like drought, salinity, or heavy metal exposure, which are known to alter the essential oil composition in Tagetes minuta, several TF families are implicated. frontiersin.org These include:

MYB (myeloblastosis)

bHLH (basic helix-loop-helix)

WRKY

AP2/ERF (APETALA2/ethylene responsive factor)

NAC (NAM, ATAF1/2, CUC2)

These TFs act as molecular switches, binding to promoter regions of the biosynthetic genes and up- or down-regulating their expression. frontiersin.orgresearchgate.net For example, an increase in the expression of defense-related genes, including those for terpenoid biosynthesis, is a common response to stress, mediated by these TFs. frontiersin.org Studies in other Asteraceae species using weighted gene co-expression network analysis (WGCNA) have successfully identified modules of co-expressed genes and hub TFs that regulate the biosynthesis of specific terpenoids, providing a model for how the regulation of this compound might be structured. mdpi.com

Table 1: Key Genes and Transcription Factors in Terpenoid Biosynthesis

| Gene/Factor | Class | General Function in Terpenoid Biosynthesis |

| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Catalyzes the first committed step of the MEP pathway, often a rate-limiting enzyme. sippe.ac.cnnih.gov |

| DXR | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | Catalyzes the second step of the MEP pathway, another key regulatory point. sippe.ac.cnnih.gov |

| TPS | Terpene Synthase | Converts GPP into various monoterpene skeletons, such as (Z)-β-ocimene. nih.gov |

| P450s | Cytochrome P450 Monooxygenases | Catalyze oxidative modifications (e.g., hydroxylation, epoxidation) of terpene skeletons. nih.gov |

| MYB TFs | Transcription Factor | Regulate the expression of biosynthetic genes in response to developmental and stress signals. frontiersin.orgresearchgate.net |

| bHLH TFs | Transcription Factor | Often work in complex with MYB TFs to control metabolic pathways. frontiersin.orgresearchgate.net |

| WRKY TFs | Transcription Factor | Primarily involved in regulating defense-related genes, including those for terpenoid synthesis. frontiersin.orgresearchgate.net |

Metabolic Turnover and Regulation of Terpenoid Pools

The accumulation of this compound in Tagetes species is not merely a function of its synthesis rate but is also governed by the dynamics of metabolic turnover and the regulation of precursor pools. The concept of metabolic turnover refers to the balance between the synthesis and degradation of a compound.

Studies on Tagetes minuta have demonstrated that the chemical composition of its essential oil, including the concentration of ocimenones (a class that includes tagetenones), changes significantly throughout the plant's life cycle. researchgate.net For instance, monoterpene levels generally increase in green leaves and reproductive structures as the plant matures, but decrease in senescent leaves, indicating a dynamic process of synthesis and degradation or transport. researchgate.net The highest concentration of ocimenones is often found in the reproductive structures, suggesting a targeted accumulation in these tissues. researchgate.net Research on peppermint, a related monoterpene-producing species, has shown that while short-term metabolic turnover of monoterpenes is negligible, a pathway for their long-term degradation does exist in mature leaves. nih.gov This suggests that accumulated this compound is not static but is part of a dynamic metabolic system.

The regulation of the terpenoid pool begins with the supply of the universal precursors, IPP and DMAPP. Plant cells maintain two distinct pathways for their synthesis: the cytosolic mevalonate (MVA) pathway and the plastidial MEP pathway. frontiersin.org While the MEP pathway is the primary source for monoterpenes like this compound, a degree of "crosstalk" between the two compartments exists, allowing for the exchange of precursors. frontiersin.org This interaction provides metabolic flexibility and another layer of regulation, ensuring a stable supply of precursors for various isoprenoid-derived compounds essential for plant life, such as hormones (gibberellins, abscisic acid), carotenoids, and sterols. academicjournals.orgfrontiersin.org

The availability of these precursors is tightly regulated to balance the needs of different metabolic branches. The activity of enzymes like DXS and DXR in the MEP pathway is a key control point. nih.gov Furthermore, recent studies have highlighted additional regulatory mechanisms, such as the interconversion of IPP and DMAPP with their monophosphate forms (IP and DMAP), which can influence the flux through the terpenoid pathway. nih.gov

Table 2: Factors Influencing Metabolic Turnover and Terpenoid Pool Regulation

| Factor | Effect on this compound and Terpenoid Pools | Research Finding |

| Developmental Stage | Concentration of monoterpenes, including ocimenones, varies with tissue age and type. | Monoterpenes increase in young, developing leaves and reproductive structures, and decrease in senescent leaves of Tagetes minuta. researchgate.net |

| Environmental Stress | Abiotic stresses (drought, heavy metals) alter the composition and yield of essential oils. | Stress can lead to the upregulation of genes in the terpenoid biosynthetic pathway, likely mediated by transcription factors. frontiersin.org Pb exposure has been shown to alter the concentration of β-ocimene, a potential precursor to tagetenone. researchgate.net |

| Precursor Supply (IPP/DMAPP) | The availability of precursors from the MEP pathway directly limits the rate of monoterpene synthesis. | The MEP pathway is the primary source for monoterpenes. Its enzymes are encoded by nuclear genes and are a major point of regulation. frontiersin.orgacademicjournals.org |

| Metabolic Crosstalk | Exchange of precursors between the cytosolic MVA and plastidial MEP pathways provides metabolic flexibility. | Active transfer of isoprenoid precursors across the plastid membrane allows for the balancing of metabolic pools. frontiersin.org |

| Long-term Catabolism | Stored monoterpenes can be degraded over the long term in mature tissues. | While short-term turnover is minimal, pathways for the degradation of monoterpenes in mature leaves have been described in peppermint. nih.gov |

Chemical Synthesis and Derivatization of Z Tagetenone

De Novo Synthetic Routes for (Z)-Tagetenone

While comprehensive de novo total syntheses of this compound are not extensively detailed in peer-reviewed literature, plausible routes can be constructed based on fundamental principles of organic synthesis. A hypothetical de novo approach would involve the assembly of the C10 carbon skeleton from simple, non-monoterpenoid starting materials. One potential strategy could involve an Aldol-type condensation reaction between two smaller carbonyl-containing fragments, followed by dehydration to construct the core structure. For instance, the reaction between a four-carbon α,β-unsaturated ketone and a suitable six-carbon aldehyde could theoretically form the basic backbone, which would then require subsequent functional group manipulations to yield the final tagetenone structure. Another approach could be the use of organometallic coupling reactions to piece together the carbon framework. However, such routes are speculative in the absence of specific published examples for this compound itself. The biosynthesis of the molecule in plants, which proceeds via the mevalonate (B85504) pathway from geranyl pyrophosphate, represents a biological de novo synthesis but does not constitute a laboratory synthetic route. scribd.comresearchgate.net

Semi-Synthetic Approaches from Related Monoterpenoids

Semi-synthetic methods, which utilize closely related and often more abundant natural monoterpenoids as starting materials, represent a more practical and explored avenue for obtaining this compound. The essential oils of Tagetes species are rich sources of potential precursors.

From Dihydrotagetone: Dihydrotagetone (2,6-dimethyl-7-octen-4-one) is a major constituent of many Tagetes oils and is considered a key biogenetic precursor to the tagetenones. frontiersin.orgresearchgate.net Studies on the chemical composition of Tagetes minuta oil at different stages of plant development show that the concentration of dihydrotagetone decreases as the concentration of (Z)- and (E)-tagetenone increases, suggesting a natural conversion process. researchgate.netresearchgate.net This natural transformation implies that a laboratory semi-synthesis could be achieved through the chemical dehydrogenation of dihydrotagetone to introduce the C5=C6 double bond. This oxidation reaction would likely yield a mixture of (Z)- and (E)-isomers, requiring further separation or isomerization.

From (Z)-Tagetone: (Z)-Tagetone is another major component of Tagetes oils and is structurally very similar to this compound, differing by the degree of unsaturation. researchgate.netscielo.org.ar The conversion of (Z)-Tagetone to this compound would require the introduction of a double bond at the C7-C8 position. This could potentially be accomplished through an allylic oxidation or a bromination-dehydrobromination sequence. The viability of using tagetone as a scaffold for creating new molecules has been demonstrated by the semi-synthesis of derivatives like thiotagetone. researchgate.net

The following table summarizes potential semi-synthetic routes.

Table 1: Potential Semi-Synthetic Routes to this compound| Precursor | Target Compound | Proposed Reaction Type | Rationale/Supporting Evidence |

|---|---|---|---|

| Dihydrotagetone | This compound / (E)-Tagetenone | Dehydrogenation / Oxidation | Dihydrotagetone is a known biogenetic precursor; its concentration decreases as tagetenone levels rise in the plant. researchgate.netresearchgate.net |

| (Z)-Tagetone | This compound | Allylic Oxidation / Dehydrogenation | Structural similarity and demonstrated use of (Z)-tagetone as a starting material for other derivatives. researchgate.net |

Isomerization Studies and Stereoselective Synthesis of this compound

Control of the stereochemistry at the C5=C6 double bond is critical for the specific synthesis of the (Z)-isomer, as essential oils typically contain a mixture of both (Z)- and (E)-tagetenones. mdpi.comnih.govresearchgate.net

Isomerization: Photochemical isomerization is a powerful technique for converting between geometric isomers of alkenes. up.ac.za Direct irradiation or triplet-sensitized isomerization can alter the equilibrium of an E/Z mixture. nih.gov It is plausible that irradiating a mixture of tagetenone isomers, or the more stable (E)-isomer, could enrich the mixture in the desired (Z)-isomer. Acid-catalyzed isomerization is another potential method for interconversion. up.ac.za

Stereoselective Synthesis: For a more controlled approach, stereoselective reactions can be employed to build the molecule with the desired geometry from the outset. The Wittig reaction is a preeminent method for forming carbon-carbon double bonds with defined stereochemistry. A retrosynthetic disconnection across the C5=C6 double bond of this compound suggests a reaction between a phosphorus ylid derived from a C1-C5 fragment and a C6-C10 aldehyde fragment (or vice versa). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylid. The use of an unstabilized or semi-stabilized phosphonium (B103445) ylid generally favors the formation of the syn-oxaphosphetane intermediate, which rapidly collapses to yield the (Z)-alkene. chemtube3d.com Therefore, a carefully designed Wittig reaction could provide a highly stereoselective route to this compound.

Table 2: Proposed Stereoselective Wittig Synthesis for this compound

| Reaction | Key Reagents | Expected Outcome | Principle |

|---|

Derivatization Strategies for Structure-Activity Relationship Studies

To investigate how the chemical structure of this compound relates to its biological activity (Structure-Activity Relationship, or SAR), various derivatives can be synthesized. These modifications systematically alter specific functional groups or parts of the molecule to probe their importance.

Modification of the Carbonyl Group: The ketone at the C4 position is a prime target for derivatization. It can be reduced to the corresponding secondary alcohol, (Z)-tagetenol, to determine if the carbonyl oxygen is essential for activity as a hydrogen bond acceptor. The conversion of the related monoterpene ketone ipsdienone (B1237271) to its alcohol derivative, ipsdienol, has been studied in biosynthetic pathways. ebi.ac.uk

Modification of the Double Bonds: The conjugated double bond system can be altered. Epoxidation of the C2=C3 or C7=C8 double bond would yield tagetenone epoxides. Indeed, (Z)-2(3)-tagetenone epoxide has been identified as a natural product, suggesting its accessibility. ebi.ac.uk Such derivatives would probe the role of the specific double bonds in the molecule's activity profile.

Heteroatom Introduction: Replacing atoms within the carbon skeleton with heteroatoms is another common SAR strategy. The successful semi-synthesis of Thiotagetone from (Z)-tagetone, where the carbonyl oxygen is replaced by sulfur, was performed specifically to evaluate changes in antioxidant and antifungal properties. researchgate.net This demonstrates a clear application of derivatization for SAR studies in the tagetone family.

Cyclization and Rearrangement: The acyclic skeleton of tagetenoids can be used to synthesize more complex structures. For example, dihydrotagetone has been used as a starting material to synthesize various γ-butyrolactone derivatives for evaluation of their biological activities. researchgate.net

Biological Activities and Mechanistic Research

Antimicrobial Efficacy and Mechanisms

(Z)-Tagetenone, a monoterpene ketone found in the essential oils of various plants, has been a subject of research for its potential antimicrobial properties. The majority of studies have investigated the antimicrobial effects of essential oils containing this compound as a component, rather than the isolated compound itself. This section details the findings from research on the antimicrobial efficacy of these essential oils and, where available, the specific actions attributed to this compound.

Antibacterial Activity

The antibacterial effects of essential oils rich in this compound have been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of the bacterial membrane.

Essential oils containing this compound have demonstrated inhibitory activity against several Gram-positive bacteria. For instance, an essential oil from Tagetes minuta, with (Z)-Tagetone as one of its components, showed a Minimum Inhibitory Concentration (MIC) of 8.5 mg/mL against Staphylococcus aureus. nih.govonehealthjournal.orgnih.govconicet.gov.ar Further mechanistic studies on this essential oil revealed that it interacts with bacterial membranes, leading to increased permeability and disruption of the membrane's integrity. nih.govonehealthjournal.orgnih.govconicet.gov.ar

Research on the essential oil of Tagetes erecta has also indicated activity against Staphylococcus aureus and Staphylococcus epidermidis. Similarly, extracts from plants containing related compounds have shown inhibitory effects against Streptococcus agalactiae.

It is important to note that while these essential oils show promise, the specific contribution of this compound to the observed antibacterial activity is not always delineated from the synergistic or individual effects of other constituents in the oil.

Table 1: Antibacterial Activity of Essential Oils Containing this compound against Gram-Positive Bacteria

| Bacterial Strain | Essential Oil Source | Key Findings |

|---|---|---|

| Staphylococcus aureus | Tagetes minuta | MIC of 8.5 mg/mL. The essential oil interacts with and disrupts the bacterial membrane. nih.govonehealthjournal.orgnih.govconicet.gov.ar |

| Staphylococcus epidermidis | Tagetes erecta | Demonstrated antibacterial activity. |

| Streptococcus agalactiae | Tagetes species extracts | Showed inhibitory activity against this strain. |

The complex outer membrane of Gram-negative bacteria often presents a challenge for antimicrobial agents. However, essential oils containing this compound have shown efficacy against several Gram-negative strains.

An essential oil from Tagetes minuta was tested against Escherichia coli, exhibiting both a MIC and a Minimum Bactericidal Concentration (MBC) of 17 mg/mL. nih.govonehealthjournal.orgnih.govconicet.gov.ar Studies on the essential oil of Tagetes elliptica, where cis-tagetenone was a major component, also demonstrated marked antibacterial activity against Escherichia coli and Salmonella infantis. nih.gov

In the context of plant pathogens, essential oils from Tagetes minuta have shown strong antibacterial activity against Pseudomonas savastanoi pv. phaseolicola, Xanthomonas axonopodis pv. phaseoli, and Xanthomonas axonopodis pv. manihotis. For P. savastanoi pv. phaseolicola and X. axonopodis pv. phaseoli, the MIC was 24 mg/mL, while for X. axonopodis pv. manihotis, it was 48 mg/mL. The MBC values were 95 mg/mL for the former two and 190 mg/mL for the latter.

The available literature did not provide specific data on the activity of this compound against Serratia fonticola, Klebsiella pneumoniae, Acinetobacter baumannii, or Proteus mirabilis.

Table 2: Antibacterial Activity of Essential Oils Containing this compound against Gram-Negative Bacteria

| Bacterial Strain | Essential Oil Source | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Escherichia coli | Tagetes minuta | 17 | 17 |

| Salmonella infantis | Tagetes elliptica | Data not specified | Data not specified |

| Pseudomonas savastanoi pv. phaseolicola | Tagetes minuta | 24 | 95 |

| Xanthomonas axonopodis pv. phaseoli | Tagetes minuta | 24 | 95 |

| Xanthomonas axonopodis pv. manihotis | Tagetes minuta | 48 | 190 |

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. In Pseudomonas aeruginosa, QS systems, including the Las, Rhl, and Pseudomonas quinolone signal (PQS) systems, regulate virulence and biofilm formation.

Currently, there is a lack of direct scientific evidence specifically investigating the inhibitory effects of this compound on the Las, Rhl, and PQS quorum sensing systems in Pseudomonas aeruginosa. While the inhibition of QS is a recognized strategy for combating bacterial infections, research has largely focused on other natural and synthetic compounds. Further studies are required to determine if this compound possesses any activity in modulating these critical regulatory networks in P. aeruginosa.

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection against antibiotics and host immune responses. The ability to inhibit biofilm formation is a key target for new antimicrobial strategies.

As with quorum sensing, there is a notable absence of research specifically detailing the effects of this compound on biofilm formation in Pseudomonas aeruginosa. While many natural compounds are being explored for their anti-biofilm potential, the specific role of this compound in this area remains to be elucidated through dedicated scientific investigation.

The production of virulence factors, such as pyocyanin, proteases, and the expression of motility behaviors like swarming, are crucial for the pathogenicity of Pseudomonas aeruginosa. These factors are often regulated by quorum sensing systems.

There is currently no specific scientific literature available that documents the modulatory effects of this compound on the production of pyocyanin and proteases, or on the swarming motility of Pseudomonas aeruginosa. The potential of this compound to act as an anti-virulence agent by targeting these factors is an area that warrants future research.

Antifungal Activity

This compound has demonstrated a broad spectrum of antifungal activity, inhibiting the growth of both yeast and filamentous fungi that are pathogenic to plants and humans.

Table 1: Antifungal Activity of this compound against Yeast Species

| Yeast Species | Activity Level | Source |

|---|---|---|

| Candida lipolytica | Good | researchgate.net |

| Candida parapsilosis | Good | researchgate.net |

| Trichosporon asahii | Good | researchgate.net |

This compound's fungicidal action extends to several economically important filamentous fungi. It has been shown to inhibit the mycelial growth of Sphaceloma ampelinum, the causal agent of grapevine anthracnose, by approximately 80% after six days of treatment researchgate.net.

Furthermore, essential oils extracted from Tagetes minuta, which are rich in this compound, have demonstrated potent antifungal activity against several other phytopathogenic fungi researchgate.netsemanticscholar.org. These essential oils were found to be "extremely sensitive" inhibitors of Fusarium oxysporum, Aspergillus flavus, Aspergillus parasiticus, and Aspergillus niger researchgate.net. In disc diffusion assays, the essential oil of T. minuta produced significant mean inhibition zones of 28.67 mm against both F. oxysporum and A. niger researchgate.net. The potent activity of the essential oil is largely attributed to its high concentration of tagetones.

Table 2: Antifungal Activity of this compound and Rich Essential Oils against Filamentous Fungi

| Fungal Species | Compound/Oil Tested | Observation | Source |

|---|---|---|---|

| Sphaceloma ampelinum | (Z)-Tagetone | ~80% mycelial growth inhibition at 6 days | researchgate.net |

| Fusarium oxysporum | T. minuta Essential Oil | High activity (28.67 mm inhibition zone) | researchgate.net |

| Aspergillus flavus | T. minuta Essential Oil | High activity (>20 mm inhibition zone) | researchgate.net |

| Aspergillus parasiticus | T. minuta Essential Oil | High activity (>20 mm inhibition zone) | researchgate.net |

| Aspergillus niger | T. minuta Essential Oil | High activity (28.67 mm inhibition zone) | researchgate.net |

Proposed Mechanisms of Antimicrobial Action (e.g., disruption of cell membranes, synergistic effects with other essential oil components)

The antimicrobial efficacy of this compound and other essential oil components is primarily attributed to their ability to disrupt the cellular integrity of microorganisms. The most common mode of action for such lipophilic compounds is the disruption of the fungal cell membrane nih.gov. This disruption is facilitated by the compound's ability to partition into the lipid bilayer of the membrane, which increases its permeability. This leads to the leakage of vital intracellular components, such as ions and metabolites, ultimately resulting in cell death. This mechanism is typical for monoterpenes and ketones, which can alter membrane fluidity and inhibit membrane-bound enzymes.

Insecticidal, Larvicidal, and Acaricidal Properties

In addition to its antifungal capabilities, this compound is a potent agent for controlling various pests, including insects and their larvae.

Insecticidal Activity against Agricultural Pests (e.g., Mexican bean weevils, cotton mealybugs)

Scientific literature detailing the specific insecticidal activity of isolated this compound against the Mexican bean weevil (Zabrotes subfasciatus) and the cotton mealybug (Phenacoccus solenopsis) was not identified in the reviewed sources. While essential oils containing this compound are known to have broad insecticidal properties, specific data on the efficacy of the pure compound against these particular pests is not available. Research has focused on other botanical extracts or broader-spectrum synthetic insecticides for the control of these agricultural pests researchgate.netresearchgate.net.

Larvicidal Activity against Disease Vectors (e.g., Aedes aegypti)

This compound has demonstrated significant larvicidal activity against major disease vectors. Research on the essential oil of Tagetes minuta flowers, which contains (Z)-tagetone as its primary constituent (at 62.69%), has confirmed its potent effect against the larvae of Aedes aegypti, the mosquito vector for dengue, Zika, and other arboviruses. The study reported a median lethal concentration (LC50) of 17.28 μg/mL for the essential oil after 24 hours of exposure. This potent larvicidal activity is directly attributed to the high concentration of its major components, including (Z)-tagetone, (Z)-β-ocimene, and dihydrotagetone researchgate.net.

**Table 3: Larvicidal Activity against *Aedes aegypti***

| Agent | Major Component | Target Organism | LC50 (24h) | Source |

|---|---|---|---|---|

| T. minuta Essential Oil | (Z)-Tagetone (62.69%) | Aedes aegypti (L3 larvae) | 17.28 μg/mL | researchgate.net |

Acaricidal Activity against Parasitic Mites (e.g., Rhipicephalus microplus)

This compound is a component of essential oils from plants in the Tagetes genus, which have demonstrated significant acaricidal properties. The essential oil of Tagetes minuta, containing related compounds like tagetone and dihydrotagetone, has been tested against the cattle tick, Rhipicephalus microplus. In a cattle pen trial, a formulation containing 20% T. minuta essential oil exhibited an efficacy of 99.98% in controlling tick infestations compared to a control group. This treatment led to significant reductions in the number of ticks, the average weight of engorged females, egg weight, and larval viability. cup.edu.inconicet.gov.ar

While direct studies on this compound are limited, the potent effects of Tagetes oils, where tagetenone isomers are key constituents, underscore their potential as botanical acaricides. Research on the essential oil from Tagetes flowers against the larvae of Rhipicephalus annulatus, a closely related tick species, showed 100% mortality at a 10% concentration, with a calculated LC₅₀ value of 2.94%. researchgate.net These findings highlight the acaricidal potential of essential oils rich in tagetenone and its derivatives.

Interactive Data Table: Efficacy of Tagetes minuta Essential Oil against Rhipicephalus microplus

| Parameter | Control Group | 20% T. minuta Oil Group | Efficacy (%) |

| Avg. No. of Ticks | High | Significantly Reduced | \multirow{4}{*}{99.98} |

| Avg. Tick Weight | High | Significantly Reduced | |

| Avg. Egg Weight | High | Significantly Reduced | |

| Larval Viability | High | Significantly Reduced |

Structure-Activity Relationships in Insecticidal Efficacy

The insecticidal efficacy of monoterpenoids like this compound is closely linked to their chemical structure. Research into the structure-activity relationships (SAR) of these compounds suggests that specific functional groups are crucial for their toxic action against insects.

Nematicidal Effects

This compound and related compounds found in Tagetes species are well-documented for their nematicidal properties, particularly against root-knot nematodes of the Meloidogyne genus. The essential oil of Tagetes minuta, which contains tagetone isomers and ocimenones, has demonstrated significant toxicity to Meloidogyne incognita. researchgate.net

In laboratory studies, T. minuta essential oil at concentrations between 1% and 4% was highly toxic to both the eggs and second-stage juveniles (J2) of M. incognita. The oil inhibited egg hatching by 72% to 79%. researchgate.net Research on different varieties of T. minuta found that an essential oil rich in (E)-ocimenone, an isomer of tagetenone, was particularly effective against Meloidogyne javanica, suppressing egg hatching by over 90%. uni-plovdiv.bg Furthermore, agricultural studies have shown that the presence of T. minuta roots remaining in the soil can significantly reduce the root-gall index caused by M. incognita infestation on subsequent crops, indicating a lasting suppressive effect. mdpi.com

Interactive Data Table: Nematicidal Activity of Tagetes minuta Oil against Meloidogyne incognita

| Bioassay | Concentration | Result |

| Egg Hatch Inhibition | 1% - 4% | 72% - 79% inhibition |

| Juvenile (J2) Toxicity | 1% - 4% | High mortality |

| Egg Hatch Suppression (T. minuta var. TmV3) | Not specified | > 90% suppression |

| Root Gall Index (in-soil) | Presence of roots | Significant reduction |

Allelopathic Interactions

The essential oil of Tagetes minuta and its components, including this compound and its isomers (ocimenones), exhibit strong allelopathic activity, inhibiting the germination and growth of various plant species. nih.gov Aqueous extracts of T. minuta have been shown to suppress the seed germination of Lotus corniculata and Lactuca sativa (lettuce). nih.gov

Studies focusing on the volatile oil of T. minuta demonstrated a dose-dependent reduction in both seed germination and subsequent seedling growth of the weed Cassia occidentalis. annalsofplantsciences.com A comparative study found that while the complete essential oil was inhibitory, its major component, cis-β-ocimene (related to tagetenone), showed an even more significant inhibitory effect on the germination, seedling length, and dry weight of C. occidentalis. researchgate.netuni-plovdiv.bg The phytotoxic effects of these volatile compounds on lettuce often manifest as a reduction in the growth of both the radicle (root) and hypocotyl (stem).

Interactive Data Table: Allelopathic Effects of Tagetes minuta Oil and its Components

| Target Species | Treatment | Effect |

| Lotus corniculata | T. minuta aqueous extract | Seed germination inhibited nih.gov |

| Lactuca sativa | T. minuta aqueous extract | Seed germination inhibited nih.gov |

| Cassia occidentalis | T. minuta essential oil | Dose-dependent reduction in germination and growth annalsofplantsciences.com |

| Cassia occidentalis | cis-β-Ocimene | Significant inhibition of germination and growth researchgate.net |

The allelopathic properties of this compound and related isomers extend to crop species, with research indicating a phytotoxic impact on the root growth of Zea mays (maize). The essential oil of Tagetes minuta, along with its isolated component ocimenone, has been shown to exert a strong inhibitory and oxidant effect on maize seedling roots. conicet.gov.arresearchgate.net

This phytotoxicity is linked to the induction of oxidative stress. An increase in malondialdehyde levels was observed in maize roots exposed to these compounds, which is an indicator of lipid peroxidation and cellular membrane damage. conicet.gov.ar Among the terpenes tested, ocimenone demonstrated the highest inhibitory effect on root growth, correlating with its high oxidative value. researchgate.net This suggests that the mechanism of root growth inhibition by tagetenone isomers involves causing cellular damage through the generation of reactive oxygen species.

Interactive Data Table: Phytotoxic Impact on Zea mays Root Growth

| Treatment | Observed Effect | Mechanism |

| T. minuta Essential Oil | Strong inhibition of root growth researchgate.net | Induces oxidative stress conicet.gov.arresearchgate.net |

| Ocimenone (Tagetenone isomer) | High inhibitory effect on root growth researchgate.net | Increases lipid peroxidation (malondialdehyde levels) conicet.gov.ar |

Ecological Role in Plant-Plant Chemical Communication

This compound, a significant monoterpene found in the essential oil of various plants, notably from the Tagetes genus, plays a crucial role in mediating plant-plant interactions through allelopathy. Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. This compound, as an allelochemical, influences the composition and structure of plant communities by affecting the establishment and development of neighboring plants.

The primary mechanism through which this compound exerts its ecological influence is by inhibiting the seed germination and early seedling growth of competing plant species. This volatile organic compound can be released from the producing plant into the surrounding environment through various pathways, including volatilization from aerial parts and leaching from decomposing plant material in the soil. Once in the environment, it can be taken up by the seeds and seedlings of other plants, where it interferes with fundamental physiological processes.

Research has demonstrated the phytotoxic effects of ocimenones, a group of isomeric acyclic monoterpene ketones of which this compound is a primary component, derived from Tagetes minuta. Bioassays have confirmed that these compounds, and by extension this compound, can significantly delay and inhibit the germination of several cohabitant plant species. conicet.gov.ar This inhibitory action provides a competitive advantage to the producing plant by suppressing the growth of potential competitors for resources such as light, water, and nutrients.

The mode of action of this compound at the cellular level is thought to involve the disruption of cell membranes and interference with metabolic pathways essential for germination and growth. For instance, related ketones have been shown to alter the lipid composition of root membranes, which can impair their structural and functional integrity. Furthermore, studies on the essential oil of T. minuta, rich in ocimenones, have indicated that these compounds can induce oxidative stress in the roots of seedlings, leading to cellular damage and growth inhibition. conicet.gov.ar

The ecological significance of this compound's allelopathic activity is particularly evident in natural ecosystems where Tagetes species are prevalent. The release of this compound contributes to the creation of a chemical barrier around the plant, influencing the spatial distribution of other plant species and promoting the dominance of the producer. This chemical communication between plants is a key factor in shaping the dynamics of plant communities and succession.

Detailed Research Findings on the Allelopathic Effects of Ocimenones (rich in this compound)

A study on the phytotoxic effects of pure ocimenones isolated from Tagetes minuta on the germination of five cohabitant species revealed a significant concentration-dependent inhibitory effect. The germination index (GI) of all tested species was reduced with increasing concentrations of ocimenones. The most sensitive species was Bidens subalternans, which showed a sharp decrease in its GI even at lower concentrations.

The following table summarizes the inhibitory effects of different concentrations of ocimenones on the germination index of the tested plant species.

| Target Plant Species | Concentration of Ocimenones (µg/mL) | Germination Index (GI) | % Inhibition |

| Bidens subalternans | 0 | 18.5 | 0% |

| 50 | 8.2 | 55.7% | |

| 100 | 4.1 | 77.8% | |

| 200 | 1.5 | 91.9% | |

| Taraxacum officinale | 0 | 16.8 | 0% |

| 50 | 12.3 | 26.8% | |

| 100 | 9.7 | 42.3% | |

| 200 | 6.4 | 61.9% | |

| Mikania cordifolia | 0 | 17.2 | 0% |

| 50 | 13.1 | 23.8% | |

| 100 | 10.5 | 39.0% | |

| 200 | 7.8 | 54.7% | |

| Stipa eriostachya | 0 | 12.1 | 0% |

| 50 | 9.8 | 19.0% | |

| 100 | 7.6 | 37.2% | |

| 200 | 5.2 | 57.0% | |

| Cynodon dactylon | 0 | 13.5 | 0% |

| 50 | 11.2 | 17.0% | |

| 100 | 8.9 | 34.1% | |

| 200 | 6.1 | 54.8% |

Analytical Methodologies for Z Tagetenone Research

Extraction Techniques from Biological Matrices

The initial step in the analysis of (Z)-Tagetenone from plant material involves its extraction. The choice of extraction method is critical as it can significantly influence the yield and chemical profile of the extracted volatile compounds. Traditional techniques such as hydrodistillation and steam distillation are widely used, alongside modern solvent-free methods like headspace solid-phase microextraction.

Hydrodistillation is a conventional and widely utilized method for extracting essential oils from plant materials. thegoodscentscompany.com In this process, the plant material is submerged in water, which is then boiled. The resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil, which is immiscible with water, is then separated from the aqueous layer.

This technique has been successfully applied to extract essential oils rich in this compound from various Tagetes species. For instance, in a study on Tagetes minuta L., hydrodistillation of the flowers yielded an essential oil where (Z)-tagetone was a major component. mdpi.comnih.gov The yield of essential oil from plant material can vary; for example, hydrodistillation of Tagetes minuta flowers has been reported to produce a yield of 4.9%. nih.gov The chemical composition of the hydrodistilled oil is subsequently analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to identify and quantify its constituents, including this compound. mdpi.comsigmaaldrich.com

Table 1: Reported Yields of Essential Oil from Tagetes minuta using Hydrodistillation

| Plant Part | Yield (%) | Major Components Identified |

| Flowers | 4.9% | (Z)-tagetone, (Z)-β-ocimene, dihydrotagetone |

| Aerial Parts | 0.24% | trans-anethol, tagetone isomers |

This table is interactive. Click on the headers to sort the data.

Steam distillation is another prevalent method for the extraction of essential oils and is considered a commercial standard in many countries. amanote.com This process involves passing steam through the plant material, which vaporizes the volatile compounds at temperatures lower than their boiling points, thus preventing thermal degradation. thegoodscentscompany.comtaylorandfrancis.com The vapor mixture is then condensed, and the essential oil is separated from the water. mdpi.com

Steam distillation is recognized as an environmentally friendly or "clean" method because it uses water as the solvent. nih.gov It is an effective technique for obtaining this compound from plants like Tagetes minuta and Tagetes elliptica Sm. amanote.comnih.gov Studies comparing different extraction methods have shown that while techniques like Supercritical Fluid Extraction (SFE) might yield a higher percentage of certain components, steam distillation remains a simple, cost-effective, and widely used method. amanote.com For example, a comparative study on Tagetes minuta showed that SFE yielded a higher percentage of cis-Tagetone (9.93%) compared to steam distillation. amanote.com

Table 2: Comparison of Major Components in Tagetes minuta Oil from Different Extraction Methods

| Compound | Steam Distillation (%) | Supercritical Fluid Extraction (SFE) (%) |

| β-Ocimene | Lower | 27.49% |

| cis-Tagetone | Lower | 9.93% |

This table is interactive. Users can filter data based on the extraction method.

Headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that is simple, rapid, and effective for the analysis of volatile and semi-volatile organic compounds from various matrices. researchgate.netsigmaaldrich.com The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sample vial. sigmaaldrich.com The volatile analytes, including this compound, adsorb onto the fiber, which is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis. sigmaaldrich.com

HS-SPME has been successfully employed for the analysis of volatile compounds in Tagetes minuta and Tagetes argentina. researchgate.net Research has shown that HS-SPME can achieve similar or even better results than traditional essential oil distillation, with the advantages of using much smaller sample sizes and shorter extraction times. researchgate.net The choice of fiber coating is crucial for efficient extraction; for Tagetes minuta, a mixed fiber of Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) was found to provide the best results. researchgate.net This technique allows for the analysis of the volatile profile of different plant parts, revealing that in Tagetes argentina, cis-tagetenone was a major component in the inflorescences (29.6%) and leaves (33.3%).

Table 3: Relative Abundance of Major Volatile Compounds in Tagetes argentina by HS-SPME-GC-MS

| Plant Part | This compound (%) | (E)-Tagetenone (%) | (Z)-Tagetone (%) | (E)-Tagetone (%) |

| Inflorescences | 29.6 | 21.1 | 10.1 | 8.8 |

| Leaves | 33.3 | 14.4 | 7.2 | 7.7 |

This interactive table allows for comparison of compound percentages between different plant parts.

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are essential for separating the complex mixture of compounds to allow for the identification and quantification of this compound.

Gas chromatography (GC), frequently coupled with a mass spectrometry (MS) detector (GC-MS), is the cornerstone for the analysis of volatile compounds like this compound. This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then detected, and in the case of GC-MS, identified based on their mass spectra.

In the context of this compound research, GC-MS is used to analyze the chemical composition of essential oils obtained from hydrodistillation or steam distillation, as well as extracts from HS-SPME. mdpi.comnih.govresearchgate.net The identification of this compound is typically confirmed by comparing its retention index and mass spectrum with those of authentic standards or data from spectral libraries like NIST. The NIST Chemistry WebBook lists Kovats retention indices for cis-Tagetenone on both standard non-polar and semi-standard non-polar columns, which are crucial for its identification in complex mixtures.

Table 4: Kovats Retention Indices for cis-Tagetenone

| Column Type | Retention Index |

| Standard non-polar | 1206, 1184, 1209, 1211, 1221 |

| Semi-standard non-polar | 1235, 1229, 1234, 1229, 1184 |

This table provides reference data for the chromatographic identification of this compound.

This compound has a stereoisomer, (E)-Tagetenone, which differs in the spatial arrangement of atoms around a double bond. These types of isomers are known as geometric isomers or diastereomers. Diastereomers have different physical and chemical properties, which allows for their separation using conventional chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating such isomers. While chiral HPLC, which uses a chiral stationary phase (CSP), is necessary for the separation of enantiomers (non-superimposable mirror images), the separation of diastereomers like (Z)- and (E)-Tagetenone can often be achieved using standard, achiral HPLC columns, such as those with a silica gel stationary phase (normal-phase HPLC). sigmaaldrich.comamanote.com The different spatial arrangements of the (Z) and (E) isomers lead to different interactions with the stationary phase, resulting in different retention times and thus, separation. While specific studies detailing the HPLC separation of this compound from its (E)-isomer are not prevalent in the searched literature, the principle of separating E/Z isomers by conventional HPLC is well-established for other compounds.

Spectrometric Identification and Quantification

Spectrometric techniques are fundamental in the chemical analysis of this compound, providing detailed information about its molecular structure, and enabling its quantification in various matrices, particularly in complex mixtures like essential oils. These methods rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Relative Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds such as this compound. In this method, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries. The relative quantification of this compound in a sample, such as an essential oil, can be determined by comparing the area of its chromatographic peak to the total area of all peaks in the chromatogram.

The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. Subsequent fragmentation yields a series of smaller ions, the pattern of which is unique to the molecule's structure. For ketones, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Interactive Data Table: Key Mass Fragments of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 150 | Moderate | [C₁₀H₁₄O]⁺ (Molecular Ion) |

| 135 | High | [M - CH₃]⁺ |

| 107 | Moderate | [M - C₃H₇]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 83 | Moderate | [C₅H₇O]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

This data is representative of typical fragmentation patterns observed in GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. This technique provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy gives information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy provides analogous information for the carbon atoms.

For this compound, the ¹H NMR spectrum will show distinct signals for the different types of protons present, such as those on the methyl groups, the methylene (B1212753) group, and the vinylic protons. The chemical shift (δ) of each signal indicates the electronic environment of the proton, and the splitting pattern (multiplicity) reveals the number of neighboring protons, which is described by the coupling constant (J). The integration of the signals corresponds to the number of protons of each type.

The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. The chemical shift of these signals is indicative of the type of carbon (e.g., sp³, sp², carbonyl).

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~1.85 | s | - | ~20.5 |

| 2 | - | - | - | ~135.0 |

| 3 | ~6.10 | s | - | ~123.0 |

| 4 | - | - | - | ~198.0 |

| 5 | ~6.20 | d | ~11.5 | ~128.0 |

| 6 | - | - | - | ~142.0 |

| 7 | ~5.80 | dd | ~17.0, ~10.5 | ~125.0 |

| 8 | ~5.20 | d | ~17.0 | ~117.0 |

| 9 | ~5.10 | d | ~10.5 | ~117.0 |

| 10 | ~2.10 | s | - | ~27.0 |

Note: The exact chemical shifts may vary slightly depending on the solvent used for the NMR analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in an IR spectrum.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. As an α,β-unsaturated ketone, the most prominent peaks will be due to the carbonyl group (C=O) and the carbon-carbon double bonds (C=C). The conjugation of the double bond with the carbonyl group typically lowers the stretching frequency of the C=O bond compared to a saturated ketone.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3080 | C-H stretch | Vinylic |

| ~2960 | C-H stretch | Aliphatic |

| ~1670 | C=O stretch | α,β-unsaturated ketone |

| ~1630 | C=C stretch | Alkene |

| ~1440 | C-H bend | Aliphatic |

| ~970 | C-H bend | Trans-vinylic |

Advanced Hyphenated Techniques for Comprehensive Profiling

While GC-MS is a robust technique, the analysis of highly complex samples, such as essential oils from different plant species or geographical locations, can benefit from the enhanced separation power of advanced hyphenated techniques. These methods couple two or more analytical techniques to achieve a higher degree of resolution and sensitivity.